![molecular formula C7H9FO B14450358 1-Fluorobicyclo[3.1.1]heptan-2-one CAS No. 78142-56-0](/img/structure/B14450358.png)
1-Fluorobicyclo[3.1.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorobicyclo[311]heptan-2-one is a bicyclic compound characterized by a fluorine atom attached to the bicyclo[311]heptane framework
Vorbereitungsmethoden
The synthesis of 1-Fluorobicyclo[3.1.1]heptan-2-one typically involves the fluorination of bicyclo[3.1.1]heptan-2-one. One common method is the reaction of bicyclo[3.1.1]heptan-2-one with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with good efficiency .
Analyse Chemischer Reaktionen
1-Fluorobicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Fluorobicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Fluorobicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
1-Fluorobicyclo[3.1.1]heptan-2-one can be compared with other similar compounds such as:
Bicyclo[3.1.1]heptan-2-one: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atom.
4,4,6-Trimethylbicyclo[3.1.1]heptan-2-one: A compound with additional methyl groups, which can affect its reactivity and applications.
5-Fluorobicyclo[2.2.1]heptan-2-one: A structurally related compound with a different bicyclic framework, offering distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78142-56-0 |
|---|---|
Molekularformel |
C7H9FO |
Molekulargewicht |
128.14 g/mol |
IUPAC-Name |
1-fluorobicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C7H9FO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2 |
InChI-Schlüssel |
OKEXKQIBDKHYKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(CC1C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



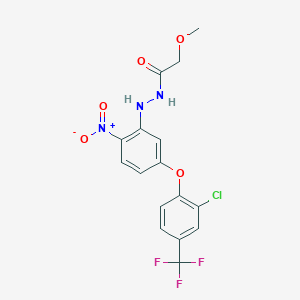


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
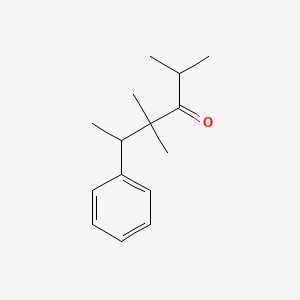
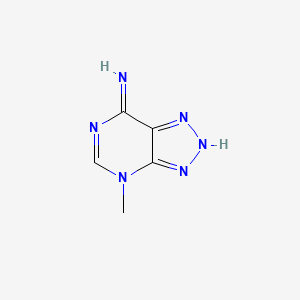
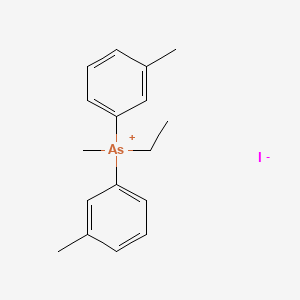
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
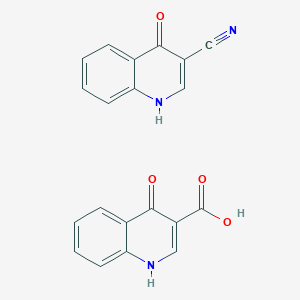
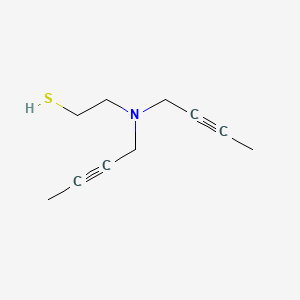
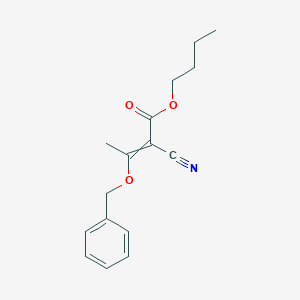
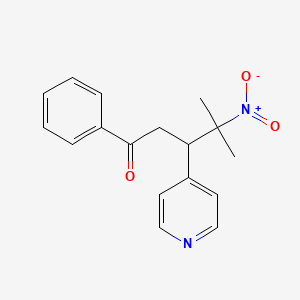
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
